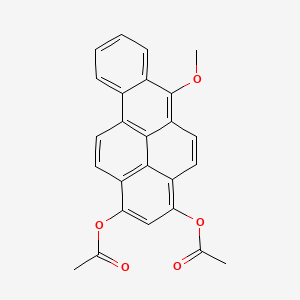
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is a chemical compound belonging to the class of substituted pyrenes Pyrenes are polycyclic aromatic hydrocarbons known for their unique photophysical and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate typically involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives.
Scientific Research Applications
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and potentially leading to cell death. It may also interact with proteins, altering their structure and activity. These interactions are mediated by the compound’s unique electronic properties and its ability to form stable complexes with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(3-Acetyloxy-6-methoxybenzo(a)pyrene): Similar structure but lacks the additional acetate group.
(6-Methoxybenzo(a)pyrene): Lacks both the acetyloxy and acetate groups.
(3-Acetyloxybenzo(a)pyrene): Lacks the methoxy group.
Uniqueness
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
74192-51-1 |
|---|---|
Molecular Formula |
C25H18O5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3-acetyloxy-6-methoxybenzo[a]pyren-1-yl) acetate |
InChI |
InChI=1S/C25H18O5/c1-13(26)29-21-12-22(30-14(2)27)19-10-11-20-23-16(8-9-18(21)24(19)23)15-6-4-5-7-17(15)25(20)28-3/h4-12H,1-3H3 |
InChI Key |
SVXPIRHIQCLSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















